Cas no 1339581-17-7 (3-(4-fluorophenyl)cyclohexan-1-amine, Mixture of diastereomers)

3-(4-Fluorophenyl)cyclohexan-1-amine is a chiral amine compound featuring a cyclohexane ring substituted with a 4-fluorophenyl group at the 3-position and an amino group at the 1-position. This product is supplied as a mixture of diastereomers, offering versatility for applications in asymmetric synthesis, pharmaceutical intermediates, and ligand development. The presence of the fluorine atom enhances the compound's metabolic stability and binding affinity in bioactive molecules. The cyclohexane scaffold provides conformational rigidity, while the amine functionality allows for further derivatization. The diastereomeric mixture enables broad utility in medicinal chemistry research, particularly in the exploration of structure-activity relationships. This compound is suitable for use in organocatalysis, peptidomimetics, and as a building block for CNS-targeting agents.
3-(4-fluorophenyl)cyclohexan-1-amine, Mixture of diastereomers structure
1339581-17-7 structure
Product Name:3-(4-fluorophenyl)cyclohexan-1-amine, Mixture of diastereomers
CAS No:1339581-17-7
MF:C12H16FN
MW:193.260546684265
MDL:MFCD20313453
CID:5655398
PubChem ID:64505775
Update Time:2025-07-02

3-(4-fluorophenyl)cyclohexan-1-amine, Mixture of diastereomers Chemical and Physical Properties

Names and Identifiers

    • EN300-2772230
    • 3-(4-fluorophenyl)cyclohexan-1-amine
    • CS-0244410
    • AKOS013830078
    • 1339581-17-7
    • 3-(4-Fluorophenyl)cyclohexanamine
    • Cyclohexanamine, 3-(4-fluorophenyl)-
    • 3-(4-fluorophenyl)cyclohexan-1-amine, Mixture of diastereomers
    • MDL: MFCD20313453
    • Inchi: 1S/C12H16FN/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h4-7,10,12H,1-3,8,14H2
    • InChI Key: UYSCMAJCSNUILT-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)C1CCCC(C1)N

Computed Properties

  • Exact Mass: 193.126677677g/mol
  • Monoisotopic Mass: 193.126677677g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 175
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • Density: 1.059±0.06 g/cm3(Predicted)
  • Boiling Point: 277.5±40.0 °C(Predicted)
  • pka: 10.37±0.70(Predicted)

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Additional information on 3-(4-fluorophenyl)cyclohexan-1-amine, Mixture of diastereomers

Introduction to 3-(4-fluorophenyl)cyclohexan-1-amine, Mixture of diastereomers (CAS No. 1339581-17-7)

The compound 3-(4-fluorophenyl)cyclohexan-1-amine, Mixture of diastereomers (CAS No. 1339581-17-7) represents a significant advancement in the field of pharmaceutical chemistry and medicinal biology. This mixture of diastereomers is characterized by its unique structural configuration, which combines a fluorinated aromatic ring with a cyclohexylamine moiety. Such structural motifs have garnered considerable attention due to their potential in modulating biological pathways and their relevance in the development of novel therapeutic agents.

In recent years, the pharmaceutical industry has witnessed a surge in the exploration of fluorinated compounds, owing to their ability to enhance metabolic stability, binding affinity, and pharmacokinetic properties. The presence of the 4-fluorophenyl group in this compound not only contributes to its distinct chemical profile but also opens up avenues for further functionalization and derivatization. This has made it a valuable scaffold for medicinal chemists seeking to develop drugs with improved efficacy and reduced side effects.

The mixture of diastereomers aspect of this compound is particularly noteworthy, as diastereomers often exhibit differential biological activities despite having similar physical properties. This characteristic allows researchers to fine-tune the pharmacological profile of the compound by selectively isolating or manipulating specific diastereomers. Such flexibility is crucial in drug discovery, where achieving the right balance between potency and selectivity is paramount.

Recent studies have highlighted the importance of fluorinated amine derivatives in the treatment of various diseases, including neurological disorders and cancer. The 3-(4-fluorophenyl)cyclohexan-1-amine mixture has been investigated for its potential role as an intermediate in synthesizing novel bioactive molecules. Preliminary research suggests that this compound may interact with specific targets in the body, leading to therapeutic effects that are both potent and selective.

The synthesis of this compound involves sophisticated organic chemistry techniques, including cross-coupling reactions and cyclization processes. The careful control of reaction conditions ensures the formation of a diverse mixture of diastereomers, each with its own unique set of properties. This complexity underscores the need for advanced analytical methods such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to characterize the compound accurately.

In the context of drug development, the 3-(4-fluorophenyl)cyclohexan-1-amine mixture holds promise as a lead compound for further optimization. By leveraging computational modeling and structure-based drug design techniques, researchers can identify key pharmacophores within the molecule and modify them to enhance binding affinity and reduce toxicity. This iterative process is essential for transforming a promising intermediate into a viable therapeutic agent.

The pharmacological evaluation of this compound has revealed intriguing insights into its mechanism of action. Studies indicate that it may exert its effects by modulating neurotransmitter receptor activity or by interfering with signaling pathways involved in disease progression. These findings align with emerging trends in drug discovery, where targeting specific molecular mechanisms is key to developing effective treatments.

Furthermore, the environmental impact of fluorinated compounds has been a topic of increasing interest in recent years. While fluorine atoms enhance drug properties, they also pose challenges in terms of environmental persistence and biodegradability. Efforts are underway to develop greener synthetic routes that minimize the use of fluorinating agents while maintaining high yields and purity standards. The 3-(4-fluorophenyl)cyclohexan-1-amine mixture serves as an excellent case study for evaluating these sustainable practices.

The regulatory landscape for fluorinated pharmaceuticals is also evolving, with agencies increasingly requiring comprehensive toxicological data before approving new drugs containing fluorine atoms. This has driven innovation in safety assessment methodologies, including predictive toxicology models that leverage computational biology and machine learning algorithms. The characterization of compounds like 3-(4-fluorophenyl)cyclohexan-1-amine is integral to these efforts, providing critical data for risk-benefit assessments.

Future directions in research on this compound may include exploring its potential in combination therapies or investigating its role as a prodrug that undergoes metabolic activation to release active species at target sites. Such approaches could expand its therapeutic applications and improve patient outcomes across multiple disease areas.

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